molecular formula C14H8Cl3N3S B2571994 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 862665-28-9

2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No. B2571994
M. Wt: 356.65
InChI Key: VCFFWDCPBXQFEU-UHFFFAOYSA-N
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Description

2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (2TDCH) is a thiosemicarbazone derivative that has been studied for its potential therapeutic applications. It is a member of the thiosemicarbazone family, which is a group of compounds that have been studied for their ability to inhibit enzymes, modulate gene expression, and act as anti-inflammatory agents. 2TDCH has been studied for its potential anti-cancer and anti-inflammatory activities, as well as its ability to modulate gene expression.

Scientific Research Applications

Synthesis and Transformation

  • Fischer Synthesis of Indoles: Fischer synthesis is a notable method in the production of indoles from arylhydrazones. This process, specifically for 2,6-disubstituted arylhydrazones, has been extensively studied, showcasing various transformations of the cyclohexadienoneimine intermediate. These transformations include 1,2 and 1,4 shifts and the splitting out of substituents, indicating a complex reaction pathway that may be relevant to the synthesis and reactivity of compounds like 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (Fusco & Sannicolo, 1978).

Biological Activities

  • Antimicrobial Properties

    Hydrazide–hydrazone derivatives, including structures similar to 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, exhibit a broad spectrum of biological activities. These compounds are particularly notable for their antimicrobial properties against bacteria, fungi, and other pathogens. This makes them potential candidates for the development of new antimicrobial agents (Popiołek, 2016); (Popiołek, 2021).

  • Antitubercular Activity

    Some hydrazinecarboxamide derivatives have shown significant antitubercular activity, suggesting potential applications in the treatment of tuberculosis. This is relevant for compounds related to 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone, as structural modifications can enhance their activity against Mycobacterium tuberculosis (Asif, 2014).

  • Neurological and Neurodegenerative Disorders

    Hydrazides and hydrazones are integral to a range of bioactive compounds with applications in pharmacology, including the treatment of neurological and neurodegenerative disorders. Their broad pharmacological applications underline the potential of derivatives of 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone in developing treatments for brain-related disorders (Agrawal et al., 2022).

  • Anticancer Activity

    The structural motif of hydrazone is significant in the realm of anticancer research. Compounds bearing the hydrazone group have been identified for their potential in cancer treatment due to their ability to modulate a variety of molecular targets. This highlights the importance of investigating compounds like 2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone for anticancer activity (Maia et al., 2014).

properties

IUPAC Name

3-[(2,4,6-trichlorophenyl)diazenyl]-1H-indole-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,18,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZUPARJGDKZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)N=NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188500
Record name 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

CAS RN

862665-28-9
Record name 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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